molecular formula C7H14ClN B14501907 (2R)-2-(2-Chloroethyl)-1-methylpyrrolidine CAS No. 63527-58-2

(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine

Cat. No.: B14501907
CAS No.: 63527-58-2
M. Wt: 147.64 g/mol
InChI Key: CLVNTYZKUHNUEF-SSDOTTSWSA-N
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Description

(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine is a chemical compound with a pyrrolidine ring substituted with a 2-chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Chloroethyl)-1-methylpyrrolidine typically involves the reaction of 2-chloroethylamine with 1-methylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Chloroethyl)-1-methylpyrrolidine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-Bromoethyl)-1-methylpyrrolidine: Similar structure but with a bromo group instead of a chloro group.

    (2R)-2-(2-Iodoethyl)-1-methylpyrrolidine: Similar structure but with an iodo group instead of a chloro group.

    (2R)-2-(2-Fluoroethyl)-1-methylpyrrolidine: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine is unique due to its specific chemical properties, such as reactivity and stability, which are influenced by the presence of the chloroethyl group. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63527-58-2

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(2R)-2-(2-chloroethyl)-1-methylpyrrolidine

InChI

InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3/t7-/m1/s1

InChI Key

CLVNTYZKUHNUEF-SSDOTTSWSA-N

Isomeric SMILES

CN1CCC[C@@H]1CCCl

Canonical SMILES

CN1CCCC1CCCl

Origin of Product

United States

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